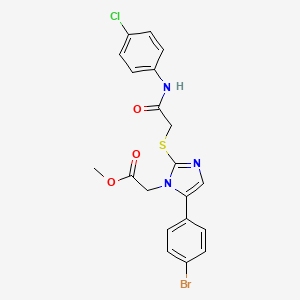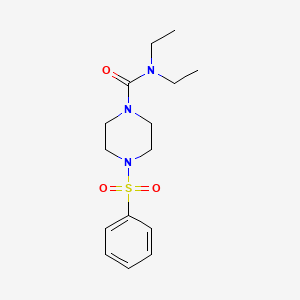
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is a derivative of proline, an important amino acid, and has been synthesized using several methods.
作用机制
The mechanism of action of Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are responsible for the breakdown of neurotransmitters such as acetylcholine and dopamine, which are essential for proper brain function. By inhibiting these enzymes, Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate increases the levels of these neurotransmitters, leading to improved brain function.
Biochemical and physiological effects:
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate has been found to exhibit several biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in treating several diseases such as cancer and cardiovascular diseases.
实验室实验的优点和局限性
One of the major advantages of using Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the role of these enzymes in various diseases and develop new drugs to target them. However, one of the limitations of using this compound is its toxicity at high concentrations, which may limit its use in certain experiments.
未来方向
Several future directions can be explored in the research on Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate. One potential direction is the development of new drugs based on this compound to treat diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in organic synthesis can be explored to develop new molecules with potential applications in various fields. Finally, further studies can be conducted to understand the mechanism of action of this compound and its potential applications in other diseases.
合成方法
One of the most commonly used methods for synthesizing Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate is the reaction of 3-bromobenzaldehyde with tert-butyl carbamate followed by the addition of methyl 2-bromo-2-methylpropanoate. This reaction is catalyzed by a base such as potassium carbonate and yields the desired product in good yields.
科学研究应用
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are implicated in several diseases such as Alzheimer's disease, Parkinson's disease, and depression. Hence, Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate has been proposed as a potential lead compound for developing new drugs to treat these diseases.
属性
IUPAC Name |
methyl 2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(19)17-15(4,12(18)20-5)10-7-6-8-11(16)9-10/h6-9H,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIAMYBAFNIUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride](/img/structure/B2770076.png)
![5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2770077.png)
![Ethyl 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770078.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2770082.png)
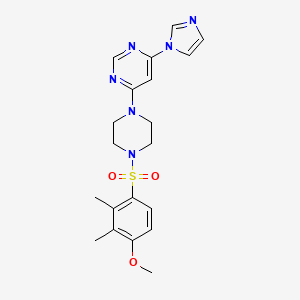
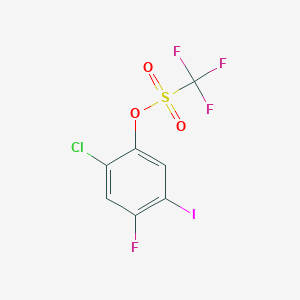

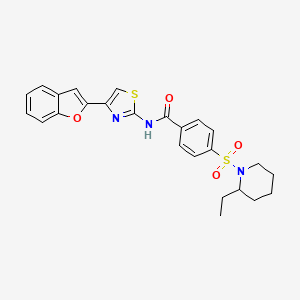
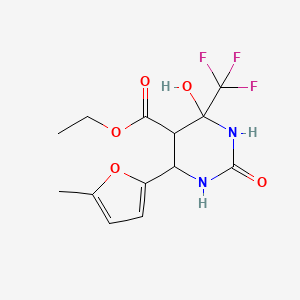
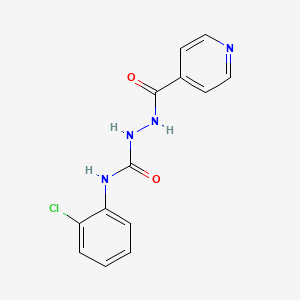
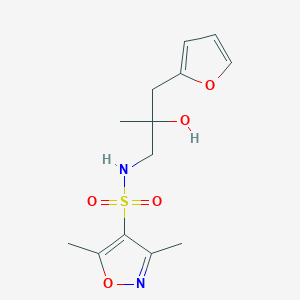
![2-[(2,5-Dimethoxyphenyl)methylamino]butan-1-ol](/img/structure/B2770093.png)
